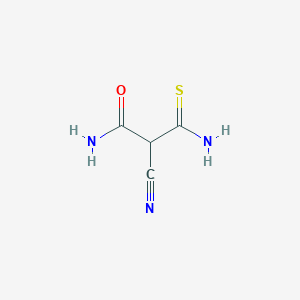

Thiocarbamoyl cyanoacetamide

Description

Properties

Molecular Formula |

C4H5N3OS |

|---|---|

Molecular Weight |

143.17 g/mol |

IUPAC Name |

3-amino-2-cyano-3-sulfanylidenepropanamide |

InChI |

InChI=1S/C4H5N3OS/c5-1-2(3(6)8)4(7)9/h2H,(H2,6,8)(H2,7,9) |

InChI Key |

PMCYWCGNUVBAKL-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)N)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thiocarbamoyl Cyanoacetamide Synthesis and Characterization

This guide details the synthesis, characterization, and biological applications of Thiocarbamoyl Cyanoacetamides , a class of privileged scaffolds in medicinal chemistry known for their versatility in heterocycle formation and potent biological activities.

Introduction: The Strategic Value of the Scaffold

Thiocarbamoyl cyanoacetamides (TCCs) represent a "privileged structure" in drug discovery. Their molecular architecture—featuring a nitrile group, an amide, and a thiocarbamoyl moiety (

-

Precursors for Heterocycles: They are key intermediates for synthesizing 2-aminothiazoles, pyridines, and pyrimidines.

-

Bioactive Pharmacophores: The thioamide moiety acts as a bioisostere of the amide bond, often improving metabolic stability and membrane permeability while exhibiting inherent anticancer and antimicrobial properties.

Synthetic Strategy & Mechanism

The Core Reaction

The most robust method for synthesizing N-substituted thiocarbamoyl cyanoacetamides involves the base-catalyzed nucleophilic addition of the active methylene of 2-cyanoacetamide to an isothiocyanate.

General Equation:

Mechanistic Pathway

The reaction proceeds via a specific sequence governed by the acidity of the

-

Deprotonation: The base (KOH) abstracts a proton from the active methylene (

), generating a resonance-stabilized carbanion. -

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the isothiocyanate (

). -

Salt Formation: A stable potassium sulfide intermediate is formed.[1]

-

Protonation/Tautomerization: Acidification yields the neutral product, which exists in a dynamic equilibrium between the keto-thione and enol-thiol forms.

Visualization: Reaction Mechanism

The following diagram illustrates the molecular flow from reagents to the final tautomeric product.

Figure 1: Step-by-step mechanistic pathway for the synthesis of thiocarbamoyl cyanoacetamide.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for 2-cyano-N-phenyl-3-hydroxy-3-(phenylamino)prop-2-enethioamide (and derivatives), ensuring high yield and purity.

Materials

-

Substrate: 2-Cyanoacetamide (10 mmol)

-

Reagent: Phenyl isothiocyanate (10 mmol)

-

Catalyst/Base: KOH (10 mmol) dissolved in minimal water or finely powdered.

-

Solvent: Dimethylformamide (DMF) - Anhydrous grade preferred to minimize side reactions.

-

Workup: HCl (dilute, 10%), Ethanol (for recrystallization).

Step-by-Step Procedure

-

Preparation: Dissolve 2-cyanoacetamide (0.84 g, 10 mmol) in DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Add finely powdered KOH (0.56 g, 10 mmol) to the solution. Stir at room temperature for 15 minutes until the solution becomes slightly turbid/yellow, indicating carbanion generation.

-

Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise over 10 minutes.

-

Observation: The reaction is exothermic; the color will deepen to orange/red.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Checkpoint: TLC (Ethyl Acetate:Hexane 3:7) should show the disappearance of starting material.

-

-

Salt Isolation (Optional but recommended for purity): The potassium salt may precipitate. If so, filter it.[2] If not, proceed directly to acidification.

-

Acidification: Pour the reaction mixture onto crushed ice (approx. 100 g) containing HCl (2 mL).

-

Critical Step: Adjust pH to ~2–3. A yellow solid will precipitate immediately.

-

-

Purification: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallize from Ethanol/DMF (2:1 ratio) to obtain analytical grade crystals.

Yield & Physical Properties[1][3]

-

Typical Yield: 75–85%

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: Typically 220–225 °C (decomposition).

Characterization & Data Interpretation

Accurate characterization requires distinguishing between the possible tautomers. In solution (DMSO-

Spectroscopic Profile (Data Table)

| Technique | Functional Group / Signal | Observed Value | Structural Insight |

| IR (KBr) | Broad band indicates H-bonding. | ||

| Sharp, characteristic nitrile peak. | |||

| Amide I band. | |||

| Thioamide stretch (diagnostic). | |||

| Downfield singlets ( | |||

| (DMSO- | Multiplets corresponding to the phenyl ring. | ||

| Variable | Often broad/merged with NH signals due to rapid exchange. | ||

| Most deshielded carbon; confirms thiocarbamoyl incorporation. | |||

| Amide carbonyl. | |||

| Nitrile carbon. |

Tautomerism Analysis

The compound can exist in three primary forms:

-

Keto-Thione:

-

Enol-Thione:

(Stabilized by H-bond) -

Keto-Thiol:

Expert Note: In polar aprotic solvents like DMSO, the Enol-Thione form is often predominant due to a six-membered intramolecular hydrogen bond between the enolic -OH and the thioamide sulfur or nitrogen.

Biological Potential & Drug Development[4]

Thiocarbamoyl cyanoacetamides are not just synthetic intermediates; they are potent bioactive agents. Their mechanism of action in oncology often involves the induction of apoptosis.

Structure-Activity Relationship (SAR)

-

Thioamide Moiety: Essential for cytotoxicity; replacement with an amide (oxygen analog) often reduces potency.

-

N-Aryl Substitution: Electron-withdrawing groups (e.g., 4-Cl, 4-

) on the phenyl ring enhance antimicrobial activity but may increase toxicity. -

CN Group: Critical for binding affinity, likely interacting with cysteine residues in target enzymes (e.g., Caspases or Kinases).

Biological Pathway: Apoptosis Induction

These derivatives have been shown to upregulate apoptotic factors in cancer cell lines (e.g., HepG2).

Figure 2: Proposed mechanism of action for anticancer activity involving Caspase activation and MMP inhibition.

References

-

Fadda, A. A., et al. (2008).[3][4] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Link

-

Ghozlan, S. A. S., et al. (2020).[4] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. Link

-

Abdel-Latif, E., et al. (2016). Synthesis and reactions of some thiocarbamoyl derivatives. Journal of Chemical Research. Link

-

BenchChem. (2025).[5] Protocol for the synthesis of N-substituted cyanoacetamides. Link

-

Mohamed, K. S., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Link[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Thiocarbamoyl Cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Thiocarbamoyl cyanoacetamide, a molecule integrating the functionalities of a cyanoacetamide and a thiourea, presents a unique scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, drawing upon established principles and data from analogous structures to predict its behavior and guide its application in research and development. The document details its anticipated molecular structure, spectroscopic characteristics, and reactivity profile. Experimental protocols for its synthesis and characterization are proposed, offering a foundational framework for its practical investigation. This guide is intended to serve as a valuable resource for researchers exploring the potential of this versatile molecule.

Introduction: The Scientific Rationale

The strategic combination of the cyanoacetamide and thiourea moieties within a single molecular entity, thiocarbamoyl cyanoacetamide (N-(carbamothioyl)-2-cyanoacetamide), gives rise to a compound with a rich and versatile chemical profile. The electron-withdrawing nature of the cyano group, the nucleophilic and chelating properties of the thiourea group, and the reactive methylene bridge create a platform for a diverse range of chemical transformations and biological interactions.

-

Expertise & Experience: From a drug development perspective, the thiourea moiety is a well-established pharmacophore known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The cyanoacetamide group, on the other hand, is a versatile building block in the synthesis of various heterocyclic compounds with therapeutic potential. The amalgamation of these two groups is hypothesized to yield a synergistic effect, potentially leading to novel therapeutic agents.

-

Trustworthiness: The predictions and protocols outlined in this guide are grounded in fundamental principles of organic chemistry and spectroscopy, and are supported by data from closely related and well-characterized compounds. Each proposed experimental step is designed to be self-validating, with clear expected outcomes and analytical checkpoints.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of thiocarbamoyl cyanoacetamide is characterized by a central acetamide backbone, with a terminal cyano group and an N-linked thiocarbamoyl group.

Caption: Molecular structure of Thiocarbamoyl cyanoacetamide.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Supporting Evidence |

| Molecular Formula | C4H5N3OS | Based on the constituent atoms. |

| Molecular Weight | 143.17 g/mol | Calculated from the molecular formula. |

| Melting Point | 180 - 190 °C | Estimated based on the melting point of acetylthiourea (~166 °C) and the increased polarity and potential for hydrogen bonding conferred by the cyano group.[1] |

| Boiling Point | Decomposes | N-acylthioureas often decompose at higher temperatures.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water and nonpolar solvents. | The presence of multiple polar functional groups capable of hydrogen bonding suggests solubility in polar solvents. Acetylthiourea is soluble in ethanol and slightly soluble in water.[1] |

| pKa | ~8-9 (Thiourea NH), ~10-11 (Amide NH) | The thiourea protons are expected to be more acidic than the amide proton due to the electron-withdrawing nature of the thiocarbonyl group. |

Synthesis and Experimental Protocols

The synthesis of thiocarbamoyl cyanoacetamide can be approached through the reaction of cyanoacetyl isothiocyanate with ammonia, or by the acylation of thiourea with a cyanoacetylating agent. A proposed, reliable method involves the reaction of cyanoacetic acid with thiourea in the presence of a coupling agent.

Caption: Proposed synthesis workflow for Thiocarbamoyl cyanoacetamide.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of cyanoacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C under an inert atmosphere.

-

Activation: Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Addition of Thiourea: Add thiourea (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of thiocarbamoyl cyanoacetamide relies on a combination of spectroscopic techniques. The predicted spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3400 - 3200 | N-H stretching (amide and thiourea) | Medium - Strong |

| 2260 - 2240 | C≡N stretching | Medium |

| 1700 - 1660 | C=O stretching (amide I) | Strong |

| 1600 - 1550 | N-H bending (amide II) | Medium |

| 1550 - 1480 | C-N stretching / N-H bending (thiourea) | Medium |

| 1200 - 1100 | C=S stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the different types of protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 10.0 | Singlet (broad) | 1H | NH -C=S |

| ~9.5 - 8.5 | Singlet (broad) | 2H | C(=S)NH ₂ |

| ~4.0 | Singlet | 2H | CH ₂-CN |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C =S |

| ~165 | C =O |

| ~117 | C ≡N |

| ~25 | C H₂ |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π* (C=O, C≡N) |

| ~250 | Medium | π → π* (C=S) |

| ~290 | Low | n → π* (C=O, C=S) |

Chemical Reactivity and Potential Applications

The multifunctionality of thiocarbamoyl cyanoacetamide makes it a versatile precursor for the synthesis of various heterocyclic compounds.

Caption: Potential reactivity pathways and applications.

-

Cyclization Reactions: The active methylene group and the thiourea moiety can participate in various cyclization reactions to form five- and six-membered heterocyclic rings such as thiazoles, pyrimidines, and thiadiazines. These heterocyclic systems are prevalent in many biologically active molecules.

-

Chelating Agent: The thiocarbonyl and carbonyl groups, along with the nitrogen atoms, can act as coordination sites for metal ions, suggesting potential applications in coordination chemistry and as sequestering agents.

-

Drug Development: The inherent biological activities associated with the thiourea and cyanoacetamide scaffolds make this molecule a promising candidate for screening in various disease models, particularly in the areas of infectious diseases and oncology.

Conclusion

Thiocarbamoyl cyanoacetamide is a molecule with significant untapped potential. This technical guide, by providing a detailed prediction of its physicochemical properties and a roadmap for its synthesis and characterization, aims to stimulate further research into this promising compound. The unique combination of reactive functional groups within its structure opens up a vast chemical space for the development of novel materials and therapeutic agents. The experimental validation of the predictions outlined herein will be a crucial next step in unlocking the full potential of this intriguing molecule.

References

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). PMC. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Advances. [Link]

-

Acetylthiourea. PubChem. [Link]

-

2-Cyanoacetamide. PubChem. [Link]

-

Synthesis, Spectroscopic Studies, and Biological Activities of Acylthiourea Derivatives as Potential Anti-Bacteria Agents. (2018). ResearchGate. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011). MDPI. [Link]

-

Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

Approaches to the synthesis of N-[(2-cyano-4-nitrophenyl)carbamothioyl]acylamides. (2022). ResearchGate. [Link]

-

N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. (2015). Der Pharma Chemica. [Link]

-

Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). (2022). Egyptian Journal of Chemistry. [Link]

-

Structural and Computational Studies of N-[(2,6- Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide. (2015). Zenodo. [Link]

-

UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives 6a-c in 1,4-dioxane at concentration 10 ⁻ ⁴ mol/L. (2014). ResearchGate. [Link]

-

Acetamide, 2-cyano-. NIST WebBook. [Link]

Sources

Technical Guide: Thiocarbamoyl Cyanoacetamide Derivatives and Analogs

Strategic Scaffolds for Next-Generation Heterocyclic Therapeutics

Executive Directive: The "Master Synthon"

In the realm of medicinal chemistry, few scaffolds offer the divergent reactivity profile of thiocarbamoyl cyanoacetamides (2-cyano-3-hydroxy-thioacrylamides or 2-cyanothioacetamides).[1] These compounds act as "chameleons" in organic synthesis—capable of reacting as electrophiles, nucleophiles, or 1,3-dielectrophiles depending on the pH and coreactant.

For the drug development professional, this scaffold is not merely a chemical curiosity; it is a validated gateway to privileged structures . From the clinically approved immunomodulator Teriflunomide (an isosteric oxo-analog) to emerging EGFR inhibitors, the cyanoacetamide core provides a rigid hydrogen-bonding network essential for high-affinity protein interaction.[1]

This guide dissects the synthetic utility, mechanistic pharmacology, and experimental protocols required to exploit this scaffold for oncology and antimicrobial drug discovery.

Chemical Architecture & Synthetic Divergence

The core utility of thiocarbamoyl cyanoacetamide lies in its tautomeric equilibrium and multiple reactive centers. The molecule possesses:

-

Active Methylene (C-2): Highly acidic, prone to Knoevenagel condensation and alkylation.

-

Nitrile Group (CN): Susceptible to nucleophilic attack and cyclization.

-

Thiocarbonyl (C=S): A soft electrophile/nucleophile, key for heterocyclization into thiazoles and thiophenes.

The Primary Synthesis Pathway

The most robust entry into this chemical space is the base-catalyzed reaction of cyanoacetamide with isothiocyanates . This reaction yields the intermediate thiocarbamoyl salt, which can be isolated or reacted in situ.

-

Reagents: Cyanoacetamide, Aryl/Alkyl Isothiocyanate, KOH/NaOH.

-

Mechanism: Nucleophilic attack of the C-2 carbanion onto the isothiocyanate carbon.

Divergent Synthesis Map (Visualization)[1]

The following diagram illustrates the "Hub-and-Spoke" reactivity of the thiocarbamoyl cyanoacetamide core.

Caption: Divergent synthetic pathways from the thiocarbamoyl cyanoacetamide core.[1] Colors indicate distinct heterocyclic outcomes.

Pharmacological Mechanisms & Biological Applications[1][4][5][6][7]

Oncology: Multi-Target Inhibition

Research indicates that these derivatives are not "single-target" magic bullets but rather pleiotropic agents.[1]

-

EGFR Inhibition: Certain heteroaryl-thioacetamide derivatives function as time-dependent inhibitors of EGFR.[1][4] By tuning the leaving group potential of the acetamide, researchers have achieved covalent modification of Cys797 , overcoming resistance mechanisms (e.g., T790M mutation) in non-small cell lung cancer (NSCLC) [1].

-

Apoptosis & Angiogenesis: Derivatives incorporating tetrahydrobenzo[b]thiophene moieties have demonstrated potent IC50 values against PC3 (Prostate) and HepG2 (Liver) lines.[1][5][6] The mechanism involves:

-

c-MYC Suppression: Thioheterocyclic nucleoside analogs derived from this chemistry inhibit the c-MYC pathway, inducing G2/M cell cycle arrest [3].[1][7]

Quantitative Efficacy Data

The following table summarizes cytotoxicity data for key N-hetaryl-2-cyanoacetamide derivatives compared to standard chemotherapy agents.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Mechanism Note |

| Cmpd 11 [2] | PC3 | Prostate | 5.2 ± 0.3 | Caspase-3 activation |

| Cmpd 12 [2] | HepG2 | Liver | 6.5 ± 0.4 | VEGF inhibition |

| Cmpd 33a [3] | HCT116 | Colon | 0.27 | c-MYC suppression |

| Doxorubicin | PC3 | Prostate | ~1.8 | DNA intercalation (Control) |

Mechanism of Action Diagram

Caption: Multi-modal mechanism of action for thiocarbamoyl cyanoacetamide derivatives in cancer cells.[1][8]

Validated Experimental Protocols

Protocol A: Synthesis of N-Thiocarbamoyl Cyanoacetamide Precursors

This protocol establishes the core scaffold via the reaction of cyanoacetamide with isothiocyanates.

Materials:

-

Cyanoacetamide (10 mmol)[1]

-

Phenyl Isothiocyanate (10 mmol)[1]

-

KOH (10 mmol)[1]

-

DMF (20 mL)

-

HCl (10%)[1]

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of cyanoacetamide in 20 mL of DMF.

-

Activation: Add 10 mmol of powdered KOH. Stir at room temperature for 30 minutes until the solution becomes homogenous/turbid.

-

Addition: Dropwise add 10 mmol of phenyl isothiocyanate. The reaction is exothermic; maintain temperature < 40°C.

-

Reaction: Stir for 6–8 hours. The mixture will turn deep yellow/orange, indicating the formation of the potassium sulfide salt.

-

Acidification: Pour the reaction mixture onto crushed ice containing HCl (to pH 2–3).

-

Isolation: The solid product (thiocarbamoyl derivative) precipitates. Filter, wash with cold water, and recrystallize from ethanol.

-

Validation: Check IR for -CN stretch (~2200 cm⁻¹) and C=S stretch (~1200 cm⁻¹).

Protocol B: Cyclization to Thiazole Derivatives

This protocol converts the linear thiocarbamoyl precursor into a thiazole ring using α-haloketones.[1]

Materials:

-

Thiocarbamoyl Cyanoacetamide (from Protocol A) (5 mmol)[1]

-

Phenacyl Bromide (or Chloroacetone) (5 mmol)[1]

-

Ethanol (30 mL)

-

Triethylamine (Catalytic)[1]

Step-by-Step:

-

Mixing: Suspend 5 mmol of the thiocarbamoyl derivative in 30 mL of ethanol.

-

Addition: Add 5 mmol of phenacyl bromide.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The solution typically clears before the product precipitates.

-

Workup: Cool to room temperature. If no precipitate forms, pour onto ice water.

-

Purification: Filter the solid and recrystallize from dioxane/ethanol.

-

Yield Expectation: 70–85%.

Future Perspectives: Covalent Inhibition & PROTACs[1]

The thiocarbamoyl cyanoacetamide scaffold is ripe for modernization.

-

Warhead Optimization: The electrophilic nature of the C=C-CN motif (Michael acceptor) in derived acrylamides makes them ideal candidates for Targeted Covalent Inhibitors (TCIs) , specifically for kinases with accessible cysteine residues (e.g., BTK, EGFR).

-

PROTAC Linkers: The rigid structure and ease of functionalization at the amide nitrogen allow this scaffold to serve as a linker or E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs) .

References

-

Lodola, A., et al. (2019).[4] "Balancing reactivity and antitumor activity: heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR."[1][4] European Journal of Medicinal Chemistry.

-

Mohamed, M. F., et al. (2019). "Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety." Bioorganic Chemistry.

-

Zhang, Y., et al. (2022). "Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway."[7] Acta Pharmaceutica Sinica B.

-

Ghozlan, S. A. S., et al. (2020).[2] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Arkivoc.

-

PubChem. "2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide (Teriflunomide)."[1] [1]

Sources

- 1. CAS 108605-62-5: 2-Cyano-3-hydroxy-N-(4-trifluoromethylphe… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Balancing reactivity and antitumor activity: heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological Activity of Novel Thiocarbamoyl Cyanoacetamide Compounds

Technical Guide for Drug Discovery & Development

Executive Summary

The thiocarbamoyl cyanoacetamide scaffold represents a privileged structure in modern medicinal chemistry, characterized by the presence of a cyano group (–CN), a bioactive thioamide moiety (–C(=S)N<), and an active methylene bridge. This unique electronic environment facilitates diverse chemical modifications, allowing for the rapid generation of libraries with potent anticancer , antimicrobial , and enzyme-inhibitory properties.

Recent investigations (2023–2025) have highlighted this scaffold's ability to act as a "multi-target" agent. Unlike traditional "magic bullet" drugs that target a single receptor, novel thiocarbamoyl derivatives demonstrate efficacy by simultaneously modulating apoptotic pathways (Caspase-3/9), inhibiting metastasis markers (MMP-2/9), and disrupting bacterial DNA replication (DNA Gyrase). This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanistic understanding of these compounds.

Chemical Rationale & Structural Insights

The core structure, 2-cyano-3-hydroxy-thioacrylamide (often existing in tautomeric equilibrium with its thioamide form), offers three critical pharmacophoric features:

-

Nitrile Group (–CN): Acts as a hydrogen bond acceptor and is crucial for interactions with serine/threonine residues in enzyme active sites (e.g., EGFR, DNA Gyrase).

-

Thiocarbamoyl Moiety (–C(=S)NH–): The "soft" sulfur atom enhances lipophilicity and metal chelation capability (crucial for ROS generation and metalloproteinase inhibition).

-

Active Methylene: Facilitates Knoevenagel condensations with aromatic aldehydes, extending conjugation and allowing for the introduction of lipophilic aryl groups to optimize membrane permeability.

Technical Synthesis Protocols

Workflow Overview

The synthesis typically proceeds via a two-stage protocol:

-

Formation of the Thiocarbamoyl Core: Reaction of a cyanoacetamide precursor with an isothiocyanate.

-

Functionalization: Knoevenagel condensation with aromatic aldehydes to generate the bioactive arylidene derivatives.

Diagram: Synthesis Pathway

Caption: Modular synthesis of thiocarbamoyl cyanoacetamides via sequential nucleophilic addition and condensation.

Detailed Protocol: Synthesis of N-Substituted Thiocarbamoyl Derivatives

Reagents:

-

2-Cyanoacetamide (10 mmol)[1]

-

Phenyl isothiocyanate (10 mmol)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF) or Ethanol

-

Dilute Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Activation: Dissolve 2-cyanoacetamide (0.84 g, 10 mmol) in 20 mL of DMF. Add finely powdered KOH (0.56 g, 10 mmol) and stir at room temperature for 30 minutes to generate the carbanion.

-

Addition: Dropwise add phenyl isothiocyanate (1.35 g, 10 mmol) while maintaining the temperature below 20°C.

-

Reaction: Stir the mixture for 6–8 hours. The solution will turn deep red/orange, indicating the formation of the potassium salt of the thiocarbamoyl intermediate.

-

Acidification: Pour the reaction mixture onto crushed ice containing dilute HCl (pH 2–3). A yellow precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from ethanol/DMF (3:1 ratio).

-

Quality Control: Confirm structure via IR (look for C=S stretch at ~1250 cm⁻¹ and C≡N at ~2200 cm⁻¹).

-

Biological Activity Spectrum

A. Anticancer Activity

Novel derivatives (specifically N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) analogs) have shown potent cytotoxicity against solid tumors.[2][3] The mechanism is cytocidal rather than cytostatic, driven by the induction of intrinsic apoptosis.

Key Data Summary (IC₅₀ in µM):

| Compound ID | R-Substituent | PC3 (Prostate) | HepG2 (Liver) | MCF-7 (Breast) | Mechanism |

| TCA-11 | 4-Cl-Phenyl | 5.2 ± 0.3 | 7.8 ± 0.5 | 10.1 ± 0.9 | Caspase-3 Activation |

| TCA-12 | 4-OMe-Phenyl | 4.8 ± 0.2 | 6.5 ± 0.4 | 9.2 ± 0.7 | MMP-9 Inhibition |

| Doxorubicin | (Control) | 4.1 ± 0.4 | 5.9 ± 0.6 | 8.5 ± 0.5 | DNA Intercalation |

Mechanistic Pathway: The thiocarbamoyl moiety facilitates the downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to cytochrome c release. Furthermore, the sulfur atom is implicated in chelating Zinc ions in the active site of MMP-2/9 , inhibiting metastasis.

Diagram: Anticancer Mechanism of Action

Caption: Multi-target anticancer mechanism involving mitochondrial apoptosis, MMP inhibition, and angiogenesis suppression.

B. Antimicrobial Activity

Thiocarbamoyl cyanoacetamides exhibit broad-spectrum activity, particularly against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Mechanism:

-

DNA Gyrase Inhibition: Molecular docking studies reveal that the cyano and carbonyl oxygens form hydrogen bonds with Arg136 and Asp73 in the DNA Gyrase B subunit, blocking bacterial replication.

-

ROS Generation: The thioamide group can undergo redox cycling, generating superoxide radicals that damage bacterial cell walls.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Objective: To verify if the compound inhibits the supercoiling activity of DNA gyrase.

-

Method:

-

Incubate relaxed pBR322 plasmid DNA (0.5 µg) with E. coli DNA gyrase (1 U) in the presence of varying concentrations of the test compound (0.1–100 µM).

-

Buffer conditions: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP.

-

Incubate at 37°C for 1 hour.

-

Stop reaction with 0.2% SDS and proteinase K.

-

Analyze via electrophoresis on 1% agarose gel.

-

Result Interpretation: Presence of supercoiled DNA band = Active Enzyme. Absence of supercoiled band (retention of relaxed DNA) = Inhibition .

-

Future Outlook & Development

The thiocarbamoyl cyanoacetamide scaffold is currently transitioning from "hit" to "lead" status. Key areas for optimization include:

-

Bioisosteric Replacement: Replacing the phenyl ring with heterocyclic moieties (e.g., thiazole, pyridine) has been shown to improve water solubility without compromising potency.

-

Hybridization: Coupling this scaffold with known pharmacophores (e.g., sulfonamides) to create dual-action hybrids.

-

ADMET Profiling: Recent in silico studies suggest these compounds generally obey Lipinski’s Rule of Five, but experimental metabolic stability (microsomal stability) remains a critical next step.

References

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide. Algerian Journal of Biosciences. (2024).[4]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives. National Institutes of Health (PMC). (2024). 5

-

Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. (2023). 2[2][4][5][6][7][8][9][10]

-

Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage and anticancer behaviour. National Institutes of Health (PMC). (2023). 1

-

Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. National Institutes of Health (PMC). (2022). 10[2][5][7][8][9][10]

-

Application Notes and Protocols for the Use of Cyanoacetamide Derivatives in Anticancer Agent Development. Benchchem. (2025). 3[2][5][6][7][8][9][10]

Sources

- 1. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thiocarbamoyl Cyanoacetamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbamoyl cyanoacetamide, a polyfunctional reagent, has emerged as a cornerstone in the edifice of modern heterocyclic chemistry. Its unique molecular architecture, featuring a reactive methylene group flanked by electron-withdrawing cyano and thiocarbamoyl moieties, bestows upon it a remarkable versatility for the construction of a diverse array of heterocyclic scaffolds. This guide provides a comprehensive exploration of the synthetic utility of thiocarbamoyl cyanoacetamide, with a particular focus on its role as a precursor in the synthesis of biologically significant thiophenes, thiazoles, and pyrimidines. Through a detailed examination of reaction mechanisms, presentation of field-proven experimental protocols, and elucidation of the causal factors influencing synthetic outcomes, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this invaluable building block.

Introduction: The Chemical Virtuosity of Thiocarbamoyl Cyanoacetamide

Cyanoacetamide and its derivatives are recognized as highly versatile synthons in organic synthesis due to the presence of multiple reactive centers.[1][2][3] The introduction of a thiocarbamoyl group to the cyanoacetamide backbone further enhances its reactivity and expands its synthetic applications.[4][5] The thiocarbamoyl cyanoacetamide molecule possesses a unique combination of nucleophilic and electrophilic sites, making it an ideal starting material for a multitude of condensation and cyclization reactions.[6] The active methylene group can be readily deprotonated to act as a nucleophile, while the cyano and thiocarbamoyl groups provide electrophilic centers for cyclization.[1][6] This inherent reactivity has been exploited in numerous multicomponent reactions, offering an efficient and atom-economical approach to complex molecular architectures.[7][8][9]

This guide will delve into the core applications of thiocarbamoyl cyanoacetamide in the synthesis of three key heterocyclic systems: thiophenes, thiazoles, and pyrimidines. These scaffolds are prevalent in a vast number of pharmaceuticals and bioactive molecules, underscoring the importance of efficient synthetic routes to their derivatives.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald three-component reaction is a cornerstone of thiophene synthesis, providing a straightforward and highly adaptable method for the preparation of 2-aminothiophenes.[7][10][11] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[8] Thiocarbamoyl cyanoacetamide serves as an excellent active methylene component in a variation of the Gewald reaction, leading to the formation of 2-aminothiophene-3-carboxamides.[7]

Mechanistic Insights

The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene group of thiocarbamoyl cyanoacetamide. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.

Diagram: Gewald Reaction Workflow

Caption: Workflow of the Gewald three-component reaction.

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-thiophene-3-carbothioamide

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative using thiocarbamoyl cyanoacetamide.

| Reagent/Solvent | Quantity | Molar Equiv. |

| Benzaldehyde | 1.06 g (10 mmol) | 1.0 |

| Thiocarbamoyl Cyanoacetamide | 1.28 g (10 mmol) | 1.0 |

| Elemental Sulfur | 0.32 g (10 mmol) | 1.0 |

| Triethylamine | 1.01 g (10 mmol) | 1.0 |

| Ethanol | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), thiocarbamoyl cyanoacetamide (1.28 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).

-

Stir the mixture at room temperature and add triethylamine (1.01 g, 10 mmol) dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[7]

Note: The reactivity of the carbonyl compound can significantly impact the reaction yield. Aldehydes generally provide better yields compared to ketones.[7]

Synthesis of Thiazole Derivatives

Thiocarbamoyl cyanoacetamide is a valuable precursor for the synthesis of various thiazole derivatives.[12][13] The Hantzsch thiazole synthesis and its modifications are commonly employed methods, which involve the reaction of a thioamide with an α-halocarbonyl compound.[14][15]

Mechanistic Considerations

In a typical Hantzsch-type synthesis, the sulfur atom of the thiocarbamoyl group acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound.[14] This is followed by an intramolecular condensation between the nitrogen of the thioamide and the carbonyl group, leading to the formation of the thiazole ring after dehydration.

Diagram: Hantzsch-type Thiazole Synthesis Pathway

Caption: Key steps in the Hantzsch-type synthesis of thiazoles.

Experimental Protocol: Synthesis of 2-(Cyanoacetylamino)thiazole

This protocol describes the synthesis of a thiazole derivative through the reaction of 2-aminothiazole with cyanoacetic acid, which can be adapted for thiocarbamoyl cyanoacetamide.[16]

| Reagent/Solvent | Quantity |

| 2-Aminothiazole | 5.3 g |

| Cyanoacetic Acid | 4.5 g |

| Dicyclohexylcarbodiimide (DCC) | 12.0 g |

| Acetonitrile | 90 mL |

Procedure:

-

Combine 2-aminothiazole (5.3 g) and cyanoacetic acid (4.5 g) in acetonitrile (60 mL) in a suitable flask.

-

To this suspension, add a solution of dicyclohexylcarbodiimide (12.0 g) in acetonitrile (30 mL). An exothermic reaction will occur.

-

Stir the mixture for 1 hour and then let it stand overnight.

-

Collect the resulting solid by filtration.

-

Stir the solid with a dilute sodium hydroxide solution and filter.

-

Acidify the filtrate with 6 N HCl to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Recrystallize from acetone to obtain pure 2-(cyanoacetylamino)thiazole.[16]

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is of paramount importance in medicinal chemistry.[17][18][19] Thiocarbamoyl cyanoacetamide serves as a versatile three-carbon component for the construction of the pyrimidine ring, often through condensation reactions with amidines, ureas, or thioureas.[17][18]

Mechanistic Overview

The synthesis of pyrimidines from thiocarbamoyl cyanoacetamide typically proceeds via a condensation reaction where the active methylene group and the cyano group of thiocarbamoyl cyanoacetamide react with a suitable N-C-N fragment, such as urea or thiourea.[18] The reaction is often catalyzed by an acid or a base and involves a cyclocondensation mechanism.

Diagram: Pyrimidine Synthesis from Thiocarbamoyl Cyanoacetamide

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis" by AHMED ALI FADDA, SAMIR BONDOCK et al. [journals.tubitak.gov.tr]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. tsijournals.com [tsijournals.com]

- 13. (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities [academia.edu]

- 14. youtube.com [youtube.com]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. prepchem.com [prepchem.com]

- 17. ias.ac.in [ias.ac.in]

- 18. bu.edu.eg [bu.edu.eg]

- 19. jchemrev.com [jchemrev.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of Thiocarbamoyl cyanoacetamide

Spectroscopic Analysis of -Thiocarbamoyl-2-cyanoacetamide: A Technical Guide

Executive Summary & Molecular Context[1]

Thiocarbamoyl cyanoacetamide (

For the analytical scientist, this molecule presents a unique challenge: tautomeric fluidity . In solution, it does not exist as a static structure but as a dynamic equilibrium between keto-thione, enol-thione, and keto-thiol forms. This guide provides the roadmap to deconstruct these forms using NMR, IR, and Mass Spectrometry.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | |

| Common Name | 1-(2-Cyanoacetyl)thiourea |

| Formula | |

| Exact Mass | 143.0153 Da |

| Key Moieties | Nitrile ( |

Structural Dynamics: The Tautomeric Challenge

Before interpreting spectra, one must define the species in solution. The acidity of the

Tautomeric Equilibrium Pathways

The molecule exists primarily in the Diketo-Thione form in solid state, but polar aprotic solvents (like DMSO) stabilize the Enol forms.

Figure 1: Tautomeric landscape of N-thiocarbamoyl-2-cyanoacetamide. In DMSO-

Infrared Spectroscopy (FT-IR)[3]

Objective: Confirm functional group integrity and assess hydrogen bonding networks.

Experimental Protocol

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Sample Prep: Dry solid at 40°C under vacuum for 1 hour to remove hygroscopic water which obscures the

region.

Spectral Interpretation

The IR spectrum is dominated by the competition between the Amide (

| Frequency ( | Assignment | Diagnostic Notes |

| 3100 – 3400 | Broad, multiple bands due to H-bonding. Primary amide ( | |

| 2250 – 2260 | Sharp, medium intensity. A shift < 2200 indicates enolization/conjugation. | |

| 1680 – 1710 | Amide I band. Lower frequency than typical ketones due to conjugation with the urea nitrogen. | |

| 1600 – 1640 | Amide II (bending).[1] | |

| 1150 – 1200 | Thioamide band. Often mixed with |

Critical Insight: If the

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6][7]

Objective: Map the carbon skeleton and identify exchangeable protons.

Solvent Choice: DMSO-

NMR (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.5 – 12.0 | Broad Singlet | 1H | Highly deshielded due to flanking | |

| 9.0 – 9.5 | Broad Singlet | 2H | Terminal thioamide protons. Often appear as two distinct humps due to restricted rotation around the | |

| 3.8 – 4.2 | Singlet | 2H | The active methylene. Key Indicator: If this integrates < 2H, enolization is occurring ( | |

| 3.3 | Singlet | - | Common impurity in DMSO; do not confuse with |

NMR (100 MHz, DMSO- )

-

Thiocarbonyl (

): 178 – 183 ppm . The most deshielded signal. -

Carbonyl (

): 165 – 170 ppm .[2] Typical amide range. -

Nitrile (

): 115 – 118 ppm . Characteristic region.[3][4][5][6][7] -

Methylene (

): 25 – 30 ppm . High field signal.

Pro-Tip: Use DEPT-135 to confirm the methylene group. The

Mass Spectrometry (MS)[1][14][15]

Objective: Confirm molecular weight and fragmentation fingerprint. Method: ESI (Electrospray Ionization) in Negative Mode is often more sensitive for acidic amides, but EI (Electron Impact) provides structural fragmentation data.

Fragmentation Pathway (EI, 70 eV)

The molecular ion (

Figure 2: Primary fragmentation pathways for N-thiocarbamoyl-2-cyanoacetamide.

Isotopic Signature: Look for the

Experimental Workflow

Synthesis (Brief)

To generate a standard for analysis:

-

Reactants: Cyanoacetic acid + Thiourea (in presence of acetic anhydride or

). -

Purification: Recrystallization from Ethanol/Water.

-

Impurities to Watch: Unreacted thiourea (check NMR

7.1 ppm) and cyanoacetic acid.

Sample Preparation for Analysis[3]

-

NMR: Dissolve 5-10 mg in 0.6 mL DMSO-

. Sonicate if necessary. Run immediately to minimize H/D exchange with atmospheric moisture. -

MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

References

-

PubChem Compound Summary. N-Carbamoyl-2-cyanoacetamide (Related Analog). National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Acetamide, 2-cyano- (Cyanoacetamide Spectral Data). National Institute of Standards and Technology.[8] [Link]

-

SpectraBase. Thiourea Spectral Data (NMR, IR). John Wiley & Sons.[9][10] [Link]

-

Organic Chemistry Portal. Synthesis of Thiocarbamates and Thioamides. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Acetamide, 2-cyano- [webbook.nist.gov]

- 9. Acetamide, N-(aminocarbonyl)-2-cyano- | C4H5N3O2 | CID 74055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of Thiocarbamoyl cyanoacetamide derivatives

An in-depth technical analysis of the crystal structure and synthetic utility of thiocarbamoyl cyanoacetamide derivatives requires a rigorous understanding of their orthogonal reactivity, supramolecular architecture, and crystallographic parameters. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental mechanistic chemistry and applied structure-based drug design.

Mechanistic Principles and Polyfunctional Utility

Thiocarbamoyl cyanoacetamides (often referred to as cyanothioacetamides) are highly versatile, polyfunctional synthons that serve as cornerstones in modern heterocyclic chemistry[1]. Their utility stems from the presence of four distinct, orthogonally reactive centers within a relatively compact molecular framework: an active methylene group, a highly polarizable thiocarbonyl sulfur, an amino group, and a nitrile moiety[2].

The causality behind their diverse reactivity lies in precise electronic tuning:

-

Active Methylene (Nucleophilic C): The methylene protons are highly acidic due to the electron-withdrawing nature of the adjacent cyano and thiocarbamoyl groups. Under base catalysis, deprotonation initiates Knoevenagel condensations or Michael additions, leading to the formation of pyrans, thiopyrans, and pyridines[3].

-

Thiocarbonyl Sulfur (Soft Nucleophile): The sulfur atom acts as a potent nucleophile. When reacted with α-haloketones, it displaces the halide to form a non-isolable sulfide intermediate, which rapidly undergoes intramolecular cyclization to yield functionalized thiazoles and thiophenes[4],[5].

-

Bifunctional Cyclization Sites: The adjacent nitrile and amino groups serve as intramolecular electrophiles and nucleophiles, respectively. Treatment with bifunctional reagents like hydrazines facilitates ring closure, yielding pyrazoles and pyrimidines[6].

Reaction pathways of cyanothioacetamide highlighting its polyfunctional synthon nature.

Self-Validating Experimental Workflow

To ensure high-fidelity crystallographic data, the synthesis and crystallization pipeline must be treated as a self-validating system. Proceeding to X-ray diffraction (XRD) with an impure or structurally ambiguous bulk powder inevitably leads to unrefinable data.

Step 1: Multicomponent Synthesis For the synthesis of a representative 4H-thiopyran derivative, a one-pot three-component condensation is employed. React cyanothioacetamide with an aldehyde and a CH-acid (e.g., dimedone) in 2-aminoethanol at 20°C[3]. Causality: 2-aminoethanol acts dually as a solvent and a mild basic catalyst, suppressing unwanted thermal degradation side-reactions typically seen under harsh reflux conditions.

Step 2: Spectroscopic Validation Gate Before attempting resource-intensive crystallization, validate the bulk product:

-

IR Spectroscopy: Confirm the retention of the nitrile group (sharp band at ~2220 cm⁻¹) and the presence of carbonyl/thiocarbonyl functionalities[7].

-

NMR Spectroscopy: Verify the molecular skeleton. The disappearance of the active methylene singlet and the emergence of a new sp³ methine proton confirms successful Michael addition[7].

Step 3: Single Crystal Growth Dissolve the validated powder (>99% purity) in a solvent mixture (e.g., 2-propanol or DMF/ethanol) and allow for slow evaporation at room temperature[8]. Causality: Slow evaporation provides the thermodynamic control necessary for molecules to arrange into a highly ordered crystal lattice, minimizing twinning and structural defects.

Step 4: X-ray Diffraction and Refinement Mount a suitable single crystal on a diffractometer using CuKα (λ = 1.54178 Å) or MoKα radiation. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[7],[8].

Self-validating experimental workflow for synthesis and crystallographic analysis.

Crystallographic Architecture and Quantitative Data

X-ray crystallography reveals that thiocarbamoyl cyanoacetamide derivatives typically crystallize in monoclinic or triclinic space groups. This is largely dictated by their dense hydrogen-bonding networks, which force the molecules into specific asymmetric unit packing arrangements[3],[9].

Table 1: Representative Unit Cell Parameters for Cyanothioacetamide Derivatives

| Derivative Type | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |

| 4H-Thiopyran Derivative[3] | Monoclinic | C2/c | 17.906 | 7.784 | 25.093 | ~3495 |

| Pyridin-4(1H)-one Derivative[8] | Triclinic | P-1 | 8.571 | 12.028 | 13.371 | 1340 |

| Spiro-fused Quinolinethione[9] | Triclinic | P-1 | 7.615 | 8.188 | 12.057 | 714.7 |

Table 2: Selected Bond Lengths and Angles (Averaged)

| Structural Feature | Bond Length (Å) / Angle (°) | Mechanistic Significance |

| S(1)–C(5) | 1.766 Å | Indicates partial double-bond character of the thiocarbonyl group[8]. |

| N(1)–C(5) | 1.350 Å | Shortened C-N bond reflecting strong resonance delocalization[8]. |

| N(2)–C(7) | 1.142 Å | Standard triple bond length for the unreacted nitrile moiety[8]. |

| C(5)–S(1)–C(8) | 100.7° | Acute angle typical for divalent sulfur in heterocyclic rings[8]. |

| C(1)–N(1)–C(5) | 122.1° | Planar sp² hybridization of the amide nitrogen[8]. |

Supramolecular Interactions: The crystal packing is heavily influenced by intermolecular hydrogen bonds. The amino (N-H) protons act as strong hydrogen bond donors to the nitrile nitrogen or carbonyl/thiocarbonyl heteroatoms of adjacent molecules (e.g., N-H···O and N-H···N interactions)[3],[8]. These non-covalent interactions form puckered 2D layers or 1D bands, providing immense thermodynamic stability to the crystal lattice and directly influencing the compound's physicochemical properties, such as solubility and melting point.

Implications for Drug Development

The precise 3D conformation elucidated by XRD is the foundation of structure-based drug design. Thiocarbamoyl cyanoacetamide derivatives exhibit potent biological activities, including urease inhibition, anti-inflammatory, and anticancer efficacy[10],[11].

The spatial orientation of the thiocarbamoyl moiety and the dihedral angles between fused rings dictate the molecule's ability to dock into target protein active sites. For example, the precise geometry of thiazole and pyridine analogues synthesized from these derivatives is critical for successful binding within the EGFR kinase domain[11]. By mapping the exact bond lengths, angles, and hydrogen-bond donor/acceptor vectors via X-ray crystallography, medicinal chemists can computationally model these interactions with high fidelity, optimizing the pharmacophore for enhanced target affinity and selectivity.

References

1.[2] Metwally, M. A., et al. "Thiocarbamoyl derivatives as synthons in heterocyclic synthesis." ResearchGate. Available at: [Link] 2.[4] "New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies." National Center for Biotechnology Information (NIH). Available at: [Link] 3.[6] "Synthesis of Thiazolinone, Aminopyrazole, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives Starting from 1-Naphthyl-2-Cyanoacetamide." ResearchGate. Available at: [Link] 4.[10] "Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies." European Journal of Chemistry. Available at: [Link] 5.[1] "Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility." ResearchGate. Available at: [Link] 6.[5] "Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity." National Center for Biotechnology Information (NIH). Available at: [Link] 7.[3] "Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives." National Center for Biotechnology Information (NIH). Available at: [Link] 8.[9] "Cyanothioacetamide in the Synthesis of Spiro-Fused Hydrogenated Quinolinethiones." ResearchGate. Available at: [Link] 9.[7] "Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)." National Center for Biotechnology Information (NIH). Available at: [Link] 10.[8] "Reaction of cyanothioacetamide with diketene: A convenient and regioselective approach to novel pyridin-4(1H)-one derivatives." ResearchGate. Available at: [Link] 11.[11] "Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents." National Center for Biotechnology Information (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies | European Journal of Chemistry [eurjchem.com]

- 11. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thiocarbamoyl Cyanoacetamide in Modern Heterocyclic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbamoyl cyanoacetamide and its derivatives represent a class of exceptionally versatile and highly reactive synthons in organic chemistry. Their unique molecular architecture, characterized by a confluence of nucleophilic and electrophilic centers, provides a powerful platform for the construction of a diverse array of heterocyclic systems. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of thiocarbamoyl cyanoacetamide, with a particular focus on its role in building medicinally relevant scaffolds such as thiophenes, pyrazoles, thiazoles, and pyrimidines. By elucidating the mechanistic underpinnings of key transformations and providing validated experimental protocols, this document serves as a technical resource for chemists aiming to leverage this potent building block in discovery and development.

Introduction: The Strategic Value of a Polyfunctional Synthon

In the landscape of heterocyclic synthesis, the ideal starting material is one that is readily accessible and possesses multiple, orthogonally reactive functional groups. Thiocarbamoyl cyanoacetamide, the thioamide analog of cyanoacetamide, masterfully fulfills these criteria. It is a polyfunctional compound featuring an active methylene group, a cyano group, and a thiocarbamoyl moiety.[1][2] This strategic arrangement allows it to participate in a wide range of condensation, cyclization, and multicomponent reactions, making it an indispensable tool for generating molecular complexity from simple precursors.[3][4]

The inherent reactivity profile has positioned these compounds as crucial intermediates for synthesizing novel heterocyclic systems that are otherwise challenging to access.[3] Furthermore, the resulting heterocycles often serve as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[5][6][7] This guide will dissect the chemistry of this scaffold, providing the foundational knowledge required for its effective application in a research and development setting.

Synthesis and Core Reactivity

The utility of any building block begins with its synthesis. Thiocarbamoyl cyanoacetamides are typically prepared from their corresponding cyanoacetamide precursors. A common and effective method involves the reaction of a cyanoacetamide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, they can be accessed through the reaction of amines with cyanothioacetic acid derivatives.

The true power of thiocarbamoyl cyanoacetamide lies in its rich and predictable reactivity, which can be understood by examining its key functional sites.

Caption: Core structure and principal reactive sites of thiocarbamoyl cyanoacetamide.

-

The Active Methylene Group (C-2): Flanked by two powerful electron-withdrawing groups (cyano and thiocarbamoyl), the C-2 protons are highly acidic. This site serves as a potent nucleophile after deprotonation, readily participating in Knoevenagel condensations, Michael additions, and alkylation reactions.[1]

-

The Electrophilic Cyano Group (C-3): The nitrile carbon is an electrophilic center susceptible to nucleophilic attack, a feature that is central to many cyclization reactions, most notably the Thorpe-Ziegler reaction for the formation of aminothiophenes.[8]

-

The Electrophilic Thiocarbonyl Group (C-1): The thiocarbonyl carbon is also electrophilic and is a key player in the synthesis of sulfur-containing heterocycles like thiazoles. The sulfur atom itself can act as a nucleophile, particularly in reactions leading to S-alkylation.[9]

This trifecta of reactivity allows for a programmed, sequential reaction design, enabling the construction of complex heterocyclic frameworks with high regioselectivity.

Keystone Applications in Heterocyclic Synthesis

The synthetic utility of thiocarbamoyl cyanoacetamide is best illustrated through its application in forming key heterocyclic families.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald multicomponent reaction is arguably the most significant application of this synthon. It provides a direct, efficient, and atom-economical route to highly substituted 2-aminothiophenes, which are foundational scaffolds in numerous FDA-approved drugs.[10][11]

Causality Behind the Method: The reaction capitalizes on the sequential reactivity of the synthon. It begins with a base-catalyzed Knoevenagel condensation between the active methylene of the thiocarbamoyl cyanoacetamide and an aldehyde or ketone. Elemental sulfur is then added, which reacts with the enamine intermediate. The final, irreversible step is an intramolecular cyclization (Thorpe-Ziegler type), where the nucleophilic sulfur attacks the electrophilic cyano carbon, followed by tautomerization to yield the stable aromatic thiophene ring.[12]

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-(phenylthiocarbamoyl)thiophene-3-carboxylate

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine N-phenyl-2-cyanothioacetamide (1.76 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature. The addition of a base is critical to deprotonate the active methylene group and initiate the condensation.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by suction filtration.

-

Purification: Wash the crude solid with cold ethanol to remove any unreacted starting materials and soluble impurities. The product is then recrystallized from ethanol or acetic acid to yield the pure 2-aminothiophene derivative as a crystalline solid.[13]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Thiocarbamoyl cyanoacetamide | Cyclohexanone | Morpholine | Ethanol | Reflux | 84-95 | [13] |

| Thiocarbamoyl cyanoacetamide | Acetone | Piperidine | Methanol | 50 | ~90 | [10] |

| N-Aryl-cyanothioacetamide | p-Fluoroacetophenone | Sodium Ethoxide | Ethanol | Reflux | Moderate | [14] |

Synthesis of Pyrazoles

The reaction of 2-cyanothioacetamides with hydrazine derivatives provides a facile entry into the pyrazole ring system, another critical scaffold in medicinal chemistry.[15] The reaction pathway and final product are highly dependent on the substitution pattern of the starting materials and the reaction conditions.

Mechanistic Insight: In a typical reaction with hydrazine hydrate, the process involves both the cyano and thioamide groups. The hydrazine initially attacks one of the electrophilic centers, leading to a cascade of cyclization and elimination steps that result in the formation of a stable 3,5-diaminopyrazole.[15] However, if substituted hydrazines or different reaction conditions are employed, the reaction can be directed to involve the cyano and an enamine group (if present), leaving the thiocarbamoyl group intact on the final pyrazole ring.[15]

Experimental Protocol: Synthesis of 3,5-Diaminopyrazoles from 2-Cyanothioacetamide

-

Reaction Setup: Dissolve 2-cyanothioacetamide (10 mmol) in ethanol (20 mL) in a sealed tube or a flask equipped with a reflux condenser.

-

Hydrazine Addition: Add an 80% aqueous solution of hydrazine hydrate (1.1 mmol) to the mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 3,5-diaminopyrazole.[15]

Synthesis of Thiazoles and Other Heterocycles

The versatility of thiocarbamoyl cyanoacetamide extends to the synthesis of numerous other heterocyclic systems.[9]

-

Thiazoles: The Hantzsch thiazole synthesis provides a classic route. Reaction of a thiocarbamoyl derivative with an α-halocarbonyl compound (e.g., phenacyl bromide) leads to the formation of a thiazole ring. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.[14]

-

Pyridines and Pyridones: These can be synthesized through Michael addition reactions of the active methylene group to α,β-unsaturated systems, followed by cyclization.[14]

-

Pyrimidines: The 2-amino group of the thiophenes or other heterocycles synthesized from thiocarbamoyl cyanoacetamide can be further elaborated. For instance, reaction with formamide or other C1 synthons can lead to the annulation of a pyrimidine ring, forming fused systems like thienopyrimidones.[12]

Role in Drug Discovery and Development

The heterocycles derived from thiocarbamoyl cyanoacetamide are not merely academic curiosities; they are at the forefront of modern drug discovery. The thioamide group itself is recognized for its unique properties, acting as a bioisostere for amides and participating in prodrug strategies.[16]

-

Anticancer Agents: Thiophene derivatives are known to target various cancer-specific proteins and signaling pathways, including tyrosine kinases and topoisomerases.[10] The structural diversity enabled by the Gewald reaction allows for the creation of large libraries of compounds for screening against cancer cell lines.[5]

-

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiophene and thiazole derivatives have shown significant potential, with mechanisms that include the disruption of bacterial cell membranes and inhibition of essential enzymes.[10][17]

-

Kinase Inhibitors: The cyanoacetamide scaffold, in general, has proven to be an excellent starting point for designing potent and selective kinase inhibitors, which are crucial in treating cancer and inflammatory diseases.[6] The thiophene ring often serves as a key recognition element for binding to the kinase active site.

Conclusion and Future Outlook

Thiocarbamoyl cyanoacetamide has cemented its status as a powerhouse synthon in heterocyclic chemistry. Its predictable, multifunctional reactivity allows for the efficient and often elegant construction of diverse and complex molecular architectures. The continued importance of the resulting heterocyclic scaffolds, particularly in medicinal chemistry, ensures that the development of new synthetic methodologies and applications for this building block will remain an active and fruitful area of research. For drug development professionals and synthetic chemists, a thorough understanding of the principles and protocols outlined in this guide is essential for unlocking the full potential of this remarkable chemical tool.

References

-

Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-286. [Link]

-

Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

-

Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2015). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Bentham Science Publishers. [Link]

-

Kalinina, Y. V., et al. (2021). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds. [Link]

-

Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

-

Metwally, M. A., et al. (2012). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. ResearchGate. [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Fadda, A. A., et al. (2014). Synthesis and reactions of some thiocarbamoyl derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. Cyanoacetamide. Organic Syntheses. [Link]

-

Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. [Link]

-

Kumar, D. A., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks. [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. [Link]

-

Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocycles. Scribd. [Link]

-

Istrati, M. A., et al. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry. [Link]

-

Li, J., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis" by AHMED ALI FADDA, SAMIR BONDOCK et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. eprajournals.com [eprajournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journalwjarr.com [journalwjarr.com]

Potential applications of Thiocarbamoyl cyanoacetamide in medicinal chemistry

Executive Summary

In the landscape of privileged scaffolds, Thiocarbamoyl Cyanoacetamide (2-cyano-N-thiocarbamoylacetamide) stands as a "chemical chameleon." It is not merely an intermediate but a high-density functional platform capable of divergent cyclization into distinct bioactive heterocycles—specifically aminothiazoles, pyrazoles, pyridines, and pyrimidines .

This guide addresses a critical gap in current literature: moving beyond the basic synthesis of cyanoacetamides to exploiting the N-thiocarbamoyl moiety for targeted drug discovery. We will explore its utility in generating antimicrobial and anticancer agents, supported by validated protocols and mechanistic insights.[1]

Chemical Architecture & Reactivity Profile

The thiocarbamoyl cyanoacetamide scaffold possesses three distinct reactive centers that define its versatility in medicinal chemistry. Understanding these centers is prerequisite to designing effective synthetic routes.

The Triad of Reactivity

-

C-2 Methylene (CH-Acidic Center): The methylene protons are highly acidic (

) due to the electron-withdrawing nitrile and carbonyl groups. This allows for facile Knoevenagel condensations with aldehydes or electrophilic attack by diazonium salts. -

Nitrile Group (Electrophilic Trap): Under acidic or basic catalysis, the nitrile nitrogen can participate in intramolecular cyclizations, often serving as the "closing" atom for pyridine or pyrimidine rings.

-

Thiocarbamoyl Moiety (S/N Nucleophile): The sulfur atom is a soft nucleophile, ideal for attacking

-haloketones (Hantzsch synthesis) to form thiazoles. The thioamide nitrogen provides a secondary nucleophilic site for forming pyrimidines.

Synthetic Utility: The Divergent "Hub"

The true power of this scaffold lies in its ability to serve as a divergence point. By altering the co-reactant, one can selectively access completely different heterocyclic systems.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the "Hub and Spoke" model of thiocarbamoyl cyanoacetamide reactivity.

Figure 1: Divergent synthetic pathways from the thiocarbamoyl cyanoacetamide core. The scaffold reacts with specific reagents to yield distinct bioactive heterocycles.

Validated Experimental Protocols

To ensure reproducibility, I have selected two high-value protocols. These are not generic recipes but optimized workflows based on the reactivity principles described above.

Protocol A: Synthesis of the Core Scaffold